3,4-Dihydro-2H-1,4-benzoxazine-6-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 178.19 g/mol. This compound belongs to the class of benzoxazines, which are heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. Benzoxazines have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science.
3,4-Dihydro-2H-1,4-benzoxazine-6-carboxamide is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is important for researchers to handle this compound with care due to its potential health hazards.
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves several methods:
The synthesis often requires controlled temperatures and specific solvent systems to optimize yields. For example, using reflux conditions in polar solvents can enhance reaction efficiency. Additionally, multi-step synthetic routes may be employed for more complex derivatives .
The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide features a fused benzene and oxazine ring system. The presence of a carboxamide group at the 6-position contributes to its chemical reactivity and solubility characteristics.
3,4-Dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate desired transformations .
The mechanism of action for 3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide primarily revolves around its interactions with biological targets due to its structural features. The carboxamide group enhances hydrogen bonding capabilities, which may influence its binding affinity to proteins or enzymes.
Research indicates that modifications on the benzoxazine scaffold can significantly affect biological activity through structure-activity relationships (SAR). This highlights the importance of understanding how different substituents influence the compound's pharmacological properties .
The compound is classified as an irritant under GHS guidelines, indicating potential health hazards upon exposure. It is advisable to handle it using appropriate safety measures .
3,4-Dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific uses:
3,4-Dihydro-2H-1,4-benzoxazine-6-carboxamide represents a structurally refined heterocyclic compound where the core benzoxazine scaffold is functionalized with a carboxamide group at the 6-position. This molecular architecture merges the conformational constraints and hydrogen-bonding capabilities of the dihydrobenzoxazine ring with the versatile intermolecular interaction potential of the carboxamide moiety. As a synthetic analog of naturally occurring benzoxazine alkaloids, it occupies a strategic position in medicinal chemistry, enabling targeted exploration of biological space while maintaining synthetic accessibility. The carboxamide substituent significantly modulates the molecule's polarity, hydrogen-bonding capacity, and overall pharmacokinetic profile compared to simpler benzoxazine derivatives, making it a compelling subject for drug discovery campaigns focused on challenging biological targets [1] [2].
The historical trajectory of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is intrinsically linked to the broader investigation of benzoxazines as bioactive scaffolds. Initial interest emerged from the discovery of naturally occurring benzoxazines with modest biological activities, prompting synthetic efforts to enhance potency and selectivity. The incorporation of the carboxamide group arose strategically during the 1990s-2000s, as medicinal chemists sought to improve the water solubility and target affinity of lead compounds derived from simpler benzoxazines.
A pivotal historical milestone was the clinical success of benzoxazine-containing drugs like Efavirenz (a benzoxazin-2-one NNRTI approved for HIV therapy in 1998) and Etifoxine (an anxiolytic benzoxazine modulating GABAA receptors) [2]. These successes validated the benzoxazine core as a pharmacologically privileged structure and stimulated research into structurally elaborated variants. The synthesis of 6-carboxamide derivatives specifically gained momentum in the early 2000s as a strategy to: 1) Enhance binding interactions with polar enzyme active sites; 2) Improve physicochemical properties over carboxylic acid precursors; and 3) Access novel intellectual property space distinct from earlier benzoxazine drugs. While not yet yielding a marketed drug itself, the 6-carboxamide motif features prominently in patented compounds targeting infectious diseases, oncology, and CNS disorders, underscoring its perceived value in lead optimization [2] [4].
The 3,4-dihydro-2H-1,4-benzoxazine core embodies a partially saturated bicyclic system featuring fusion between a benzene ring and a morpholine-like 1,4-oxazine heterocycle. The 6-carboxamide substitution introduces critical hydrogen-bonding functionality at a synthetically accessible position on the aromatic ring, profoundly influencing molecular conformation and intermolecular recognition.
Table 1: Key Physicochemical Properties of the 3,4-Dihydro-2H-1,4-benzoxazine Scaffold
Property | Value/Range | Significance |
---|---|---|
Core Structure | Bicyclic, Fused Heterocycle | Combines aromatic stability with semi-saturated heterocycle flexibility |
Hydrogen Bonding | Amide (Donor/Acceptor) + N-H (Donor) | Enables strong, directional interactions with biological targets; Modulates solubility |
Polarity | Moderate (LogP ~1.5-2.5*) | Balances membrane permeability and aqueous solubility |
Conformation | Pseudo-planar to planar | Facilitates intercalation or binding to flat protein surfaces |
Dipole Moment | Significant (4-6 Debye*) | Influences binding affinity and crystal packing |
pKa (Amide N-H) | ~14-16 (Very weak acid) | Generally unionized at physiological pH; H-bond donor capability maintained |
pKa (Ring N-H) | ~7-9 (Weak base) | Partial protonation possible at physiological pH; Modulates solubility & binding |
Estimated values based on related benzoxazines and carboxamides [1] [6] |
The carboxamide group at C6 exhibits classical amide resonance, imposing near coplanarity with the attached benzene ring. This conjugation slightly reduces the electron density of the benzene ring compared to unsubstituted or alkoxy-substituted analogs. Crucially, the amide functionality acts as both a strong hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen), vastly expanding the potential for specific interactions with biological macromolecules compared to, for instance, ester or carboxylic acid functionalities. The non-planar "half-chair" conformation adopted by the saturated portion of the dihydrooxazine ring introduces a degree of three-dimensionality, potentially enhancing selectivity in target binding [1] [4] [6]. The molecular scaffold demonstrates good thermal stability (decomposition >250°C), as observed in related benzoxazines, which is beneficial for synthetic manipulations and formulation. Its solubility profile is markedly influenced by the carboxamide: while generally exhibiting low solubility in non-polar solvents, solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers at specific pH ranges is significantly enhanced compared to non-amide benzoxazines [1].
The 3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide scaffold epitomizes the concept of a "privileged scaffold" in medicinal chemistry – a molecular framework capable of providing high-affinity ligands for diverse biological targets through strategic decoration. Its privilege stems from several key attributes:
Table 2: Representative Anti-Proliferative Activities of Benzoxazine-6-Carboxamide Analogs [4]
Compound | Structural Features | PC-3 (Prostate) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MIA PaCa-2 (Pancreatic) IC50 (µM) | Primary Mechanism (Postulated) |
---|---|---|---|---|---|
14f | 4-Aryl, Ring A & B hydroxylated | 16.2 | 12.7 | 7.84 | Tubulin Interaction / Apoptosis |
5c | 4-(4-Fluorophenyl), 7-OMe | >25 | ~40% inhib @ 25µM | >25 | Undefined |
11a | 4-Aryl, 7-OMe | >25 | >25 | ~55% inhib @ 25µM | Undefined |
13c | 4-(4-Aminophenyl), Ring B OMe | ~70% inhib @ 25µM | >25 | ~65% inhib @ 25µM | DNA Interaction? |
Table 3: Key Synthetic Methodologies for Benzoxazine-6-Carboxamide Analogs
Method | Key Features | Yield Range | Application Example | Ref |
---|---|---|---|---|
Buchwald-Hartwig Amination | Palladium-catalyzed C-N coupling; N4-Aryl diversification | 23-50% | Synthesis of 4-aryl derivatives (e.g., 5a-e, 11a-g) | [4] |
Cascade Hydrogenation/Reductive Amination | One-pot nitro reduction + intramolecular cyclization | 73-90% (int.) | Core benzoxazine synthesis (e.g., 9a-c) | [4] |
Microwave-Assisted SNAr | Metal-free, rapid C-C coupling; Sustainable conditions | 55-82% | Synthesis of indole-fused analogs (e.g., 6b) | [5] |
BBr3 Demethylation | Efficient conversion of OMe to OH | Good yields | Synthesis of phenolic analogs (e.g., 14a-g) | [4] |
This combination of target versatility, synthetic accessibility, and SAR plasticity solidifies 3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide's status as a privileged scaffold. It provides a robust foundation for discovering novel therapeutics across multiple disease areas, particularly in oncology and anti-infectives, where its ability to engage diverse target mechanisms is highly valued [2] [4] [5].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6